molecular formula C17H18N4O3S2 B2595634 N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 881452-79-5

N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

Cat. No. B2595634
CAS RN: 881452-79-5
M. Wt: 390.48
InChI Key: OJBRUITYMUOMQJ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory, antibacterial, and antitumor properties . The compound you mentioned seems to be a derivative of benzothiazole, with a sulfamoyl group attached, which might influence its biological activity.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be used as substrates in C-C coupling reactions . The specific reactions that “N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide” can undergo would depend on its exact structure and the conditions used.

Scientific Research Applications

  • Antiproliferative and Apoptosis-Inducing Agent : Compounds similar to N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide have shown potential as antiproliferative agents against various human cancer cell lines. For instance, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide exhibited significant antiproliferative activity and induced apoptosis in A549 cell lines, with a cell cycle arrest at the G1 phase (Zhang et al., 2018).

  • Antimicrobial Activity : Derivatives of benzothiazole and nicotinamide, closely related to the compound , have been found to possess antimicrobial properties. Studies have shown these compounds are effective against a variety of bacteria and fungal species, including S. aureus, E. coli, and C. albicans (Patel & Shaikh, 2010).

  • DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity : Certain copper(II)-sulfonamide complexes, which include benzothiazole derivatives as part of their structure, have shown the ability to bind and cleave DNA, exhibit genotoxicity, and demonstrate anticancer activity. These complexes have been tested for their efficacy in yeast and human tumor cells in culture, confirming their potential as anticancer agents (González-Álvarez et al., 2013).

  • Ethylene Polymerization : Titanium and zirconium complexes with benzothiazole derivatives, similar to N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide, have been employed in ethylene polymerization. These complexes exhibit moderate to good catalytic activities, indicating their potential use in industrial applications (Jia & Jin, 2009).

  • Regulation of ATP-Binding Cassette Transporters : Analogs of N-(benzo[d]thiazol-2-yl)benzamide, structurally related to the discussed compound, have been found to up-regulate ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1) expressions. This suggests potential applications in the treatment of atherosclerosis and other cardiovascular diseases (Shu-yi, 2013).

  • Aquaporin Inhibition : Nicotinamides, including compounds closely related to N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide, have been identified as inhibitors of biological processes, such as aquaporin inhibition, which is crucial in understanding various physiological and pathological processes (Burnett, Johnston, & Green, 2015).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. Some benzothiazole derivatives have been found to inhibit the growth of cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Some benzothiazole derivatives have been found to have anti-inflammatory and analgesic activities, but their chronic use may elicit appreciable GI irritation, bleeding, and ulceration .

Future Directions

The study of benzothiazole derivatives is a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new derivatives, studying their biological activities, and understanding their mechanisms of action .

properties

IUPAC Name

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRUITYMUOMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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